molecular formula C18H18N6O2 B6925284 N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide

N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide

Cat. No.: B6925284
M. Wt: 350.4 g/mol
InChI Key: OYOMFRQKLAWFKM-UHFFFAOYSA-N
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Description

N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a morpholine ring, a pyridine ring, a triazole ring, and a benzamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(15-3-1-2-4-16(15)24-8-7-20-22-24)21-14-5-6-17(19-13-14)23-9-11-26-12-10-23/h1-8,13H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOMFRQKLAWFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=CC=C3N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide typically involves multiple steps, including the formation of the morpholine, pyridine, triazole, and benzamide moieties. Common synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Formation of the Pyridine Ring: Pyridine derivatives can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Formation of the Benzamide Group: Benzamide derivatives can be synthesized through the reaction of benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(6-morpholin-4-ylpyridin-3-yl)-2-(triazol-1-yl)benzamide: can be compared with other heterocyclic compounds that contain morpholine, pyridine, triazole, and benzamide moieties.

  • Examples of similar compounds include this compound analogs with different substituents on the rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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